N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide
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Overview
Description
“N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is a chemical compound with the molecular formula C14H17BrN2S . It is related to the compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, which has the molecular formula C8H12N2S .
Physical And Chemical Properties Analysis
The molecular weight of “N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide” is 325.27 . For the related compound “N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine”, it is a solid with a molecular weight of 168.26 .Scientific Research Applications
- Application : MPTP is used to create animal models of Parkinson’s disease. It selectively destroys dopaminergic neurons in the substantia nigra, mimicking the disease’s symptoms .
- Mechanism : Once inside the brain, MPTP is metabolized into MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ interferes with mitochondrial metabolism, leading to cell death and oxidative stress .
- Context : Researchers have explored novel indole derivatives, including MPTP, for their potential anti-HIV-1 activity .
- Findings : Molecular docking studies suggest that MPTP may have anti-HIV-1 properties, although further investigation is needed .
- Observation : MPTP significantly increases Tau protein phosphorylation at the Ser262 position in human neuronal tumor cells (M17 cells) .
- Study : Researchers have investigated the protective effects of phenylpropionamides in MPTP-induced Parkinson’s disease mouse models .
Parkinson’s Disease Research:
Anti-HIV-1 Studies
Tau Protein Phosphorylation
Phenylpropionamides and Parkinson’s Disease Models
Custom Synthesis and Bulk Manufacturing
Mechanism of Action
Target of Action
The primary target of N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is dopaminergic neurons in the brain, specifically in the substantia nigra . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.
Mode of Action
The compound is lipophilic and can cross the blood-brain barrier . Once inside the brain, it is metabolized into a toxic cation by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This toxic cation interferes with the function of dopaminergic neurons .
Pharmacokinetics
The compound’s lipophilic nature allows it to cross the blood-brain barrier and reach its target in the brain . The compound is metabolized by the enzyme MAO-B, and its toxicity can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .
Result of Action
The result of the compound’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This destruction leads to a decrease in the production of dopamine, causing symptoms similar to those of Parkinson’s disease .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of MAOIs can inhibit the metabolism of the compound to its toxic form, thereby minimizing its toxicity . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, which can be influenced by factors such as the individual’s age, health status, and the presence of certain diseases .
properties
IUPAC Name |
N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S.BrH/c1-15-14-16-12-8-7-11(9-13(12)17-14)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCFBVGMFSJQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
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